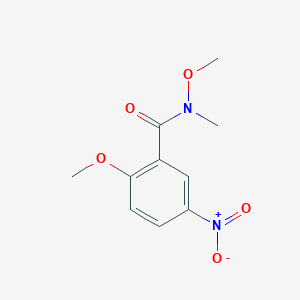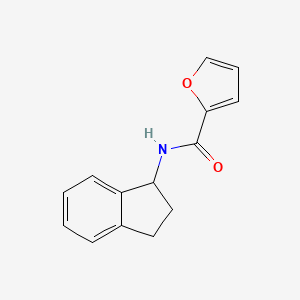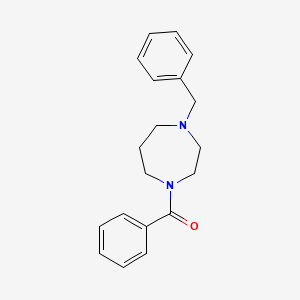![molecular formula C14H20N2O2 B7507508 N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide](/img/structure/B7507508.png)
N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. This compound was first identified in the 1980s and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic applications. In
作用機序
The exact mechanism of action of N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide is not fully understood, but it is believed to activate the immune system to attack cancer cells. N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide has been shown to induce the production of cytokines, which are signaling molecules that activate the immune system. This activation of the immune system leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines, as mentioned above, and to inhibit the growth of blood vessels that supply tumors with nutrients. N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide has also been shown to increase the production of reactive oxygen species, which can lead to the death of cancer cells.
実験室実験の利点と制限
N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide has also been extensively studied, and its effects on cancer cells are well documented. However, there are also limitations to using N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide in lab experiments. It has been shown to have inconsistent effects in different cancer models, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide. One area of interest is the development of more effective synthesis methods for N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide. Another area of interest is the investigation of N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide's potential as an adjuvant therapy for other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide and to identify potential biomarkers that could be used to predict response to treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide in humans.
合成法
N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide can be synthesized using a variety of methods, including the reaction of 4-ethyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid with methylamine and acetic anhydride. This reaction produces N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide as a white crystalline powder, which can be purified and used for further studies.
科学的研究の応用
N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor effects in a variety of cancer models, including lung cancer, melanoma, and colon cancer. N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide has also been investigated for its potential to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
特性
IUPAC Name |
N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-16-10-12(9-15(3)11(2)17)18-14-8-6-5-7-13(14)16/h5-8,12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEKEBKCCDIOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(OC2=CC=CC=C21)CN(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

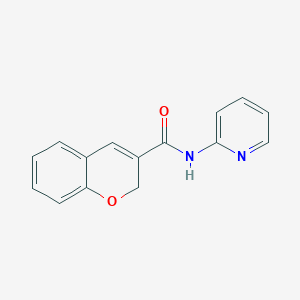
![2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide](/img/structure/B7507443.png)
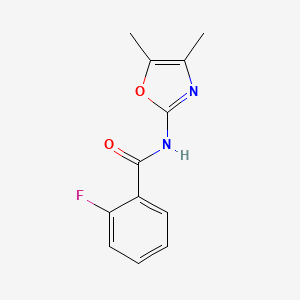
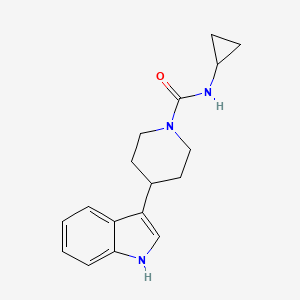
![1-[2-(Azocan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7507456.png)
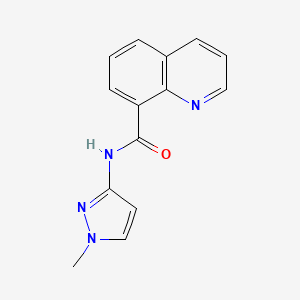

![2,3-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7507481.png)
![3,5-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7507484.png)
